2-Phenylethyl nicotinate
Overview
Description
It is a derivative of nicotinic acid (vitamin B3) and phenylethanol
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Phenylethyl nicotinate can be synthesized through the esterification reaction between nicotinic acid and phenylethanol. The reaction typically involves heating the two reactants in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions to drive the reaction to completion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more sophisticated techniques to ensure higher yields and purity. These methods might include the use of advanced catalysts, optimized reaction conditions, and purification processes such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-Phenylethyl nicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form nicotinic acid derivatives.
Reduction: Reduction reactions can lead to the formation of reduced nicotinate esters.
Substitution: Substitution reactions can occur at the phenyl ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution product.
Major Products Formed:
Oxidation: Nicotinic acid derivatives, such as nicotinic acid amide.
Reduction: Reduced nicotinate esters.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
2-Phenylethyl nicotinate has found applications in various scientific fields:
Chemistry: It is used as a building block in organic synthesis and as a reagent in chemical research.
Biology: The compound has been studied for its potential biological activities, including its role in enzyme inhibition and modulation of biochemical pathways.
Medicine: Research has explored its use in pharmaceuticals, particularly in the development of drugs targeting metabolic disorders and neurological conditions.
Industry: It is utilized in the production of fragrances, flavors, and other chemical products.
Mechanism of Action
The mechanism by which 2-Phenylethyl nicotinate exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to biological effects. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Phenylethyl nicotinate is similar to other nicotinate esters and phenylethanol derivatives. its unique structure and properties set it apart from these compounds. Some similar compounds include:
Nicotinic acid
Phenylethanol
Other nicotinate esters (e.g., methyl nicotinate, ethyl nicotinate)
Properties
IUPAC Name |
2-phenylethyl pyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c16-14(13-7-4-9-15-11-13)17-10-8-12-5-2-1-3-6-12/h1-7,9,11H,8,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSTITMHKRRGVPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOC(=O)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80992232 | |
Record name | 2-Phenylethyl pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80992232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71653-43-5 | |
Record name | 3-Pyridinecarboxylic acid, 2-phenylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71653-43-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Phenylethyl nicotinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071653435 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Phenylethyl pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80992232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-phenylethyl nicotinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.862 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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